

Application Notes and Protocols for the Synthesis of Demethylregelin and its Analogs

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Compound of Interest

Compound Name: *Demethylregelin*

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For: Researchers, scientists, and drug development professionals.

Abstract:

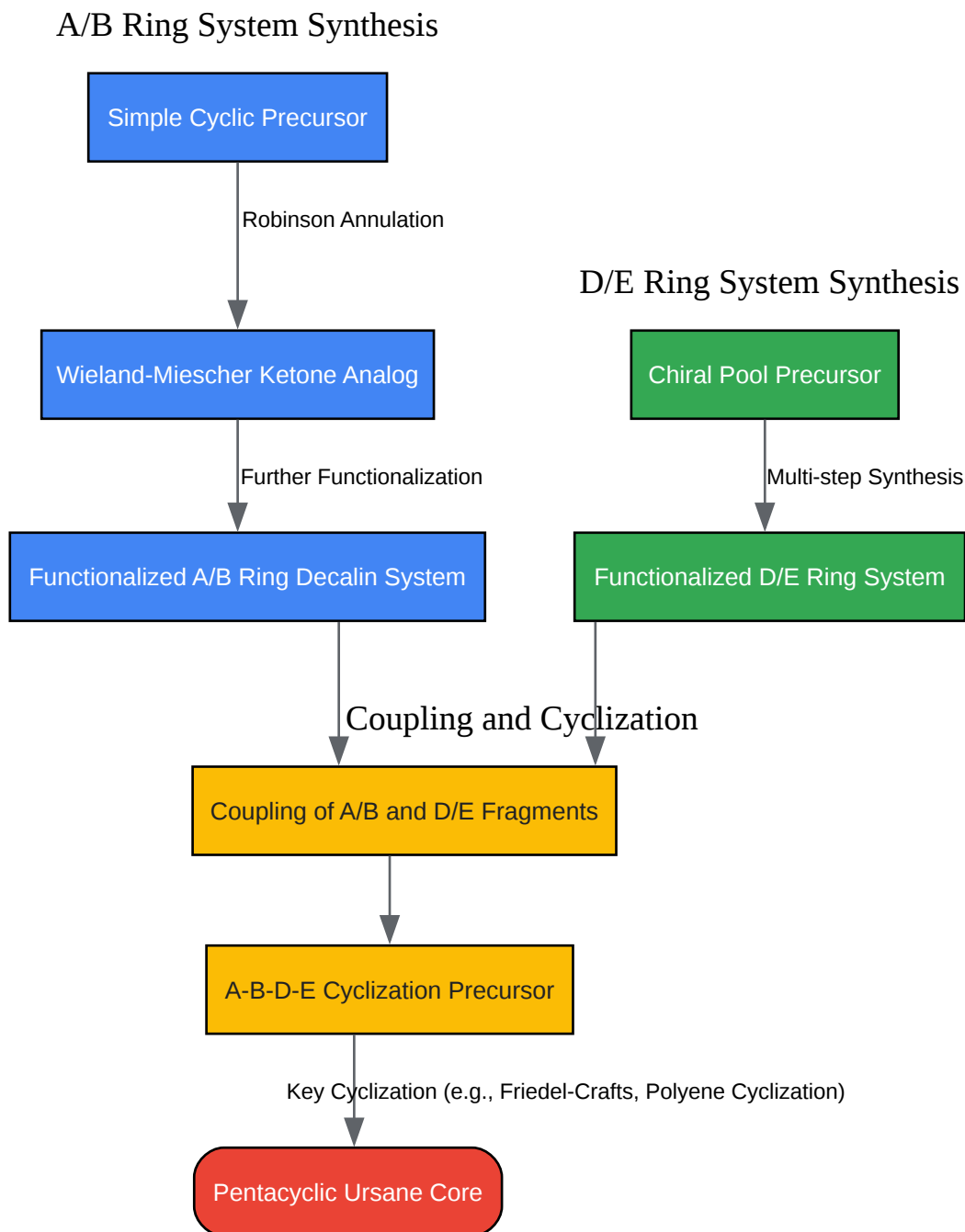
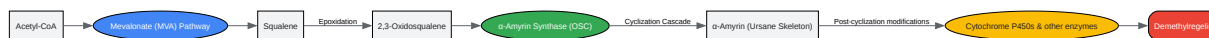
This document outlines the current status of the total synthesis of **Demethylregelin**, a complex pentacyclic triterpenoid of the ursane class. As of the date of this publication, a complete total synthesis of **Demethylregelin** has not been reported in the peer-reviewed scientific literature. Therefore, this document provides a comprehensive overview of the biosynthetic pathway of ursane-type triterpenoids and outlines a general synthetic strategy for the construction of the core pentacyclic structure. Detailed protocols for key transformations relevant to the synthesis of the ursane scaffold are provided, along with representative data from analogous systems to guide future synthetic efforts toward **Demethylregelin** and its analogs.

Introduction to Demethylregelin

Demethylregelin is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species.^[1] Its complex, polycyclic structure, featuring the characteristic ursane skeleton, presents a significant challenge for chemical synthesis. The IUPAC name for **Demethylregelin** is (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydronicene-2-carboxylic acid.^[1]

Biosynthesis of the Ursane Core

In nature, pentacyclic triterpenoids like **Demethylregelin** are synthesized via the isoprenoid pathway.^[2] The key steps involve the cyclization of 2,3-oxidosqualene by specific oxidosqualene cyclases (OSCs).^{[3][4][5]} For ursane-type triterpenoids, the cyclization proceeds through a series of cation-pi cyclizations and rearrangements to form the α -amyrin skeleton.^[6] Subsequent enzymatic oxidations and other modifications then lead to the final natural product.^[2] Understanding this biosynthetic pathway can provide valuable insights for the development of a synthetic strategy.



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